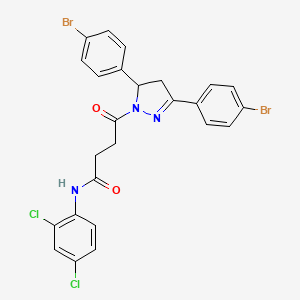
4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)-4-oxobutanamide is a useful research compound. Its molecular formula is C25H19Br2Cl2N3O2 and its molecular weight is 624.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)-4-oxobutanamide is a synthetic derivative of pyrazole that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores the synthesis, characterization, and biological activity of this compound, drawing from diverse scientific literature.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The key steps often include:
- Formation of the Pyrazole Ring : Utilizing 4-bromophenyl hydrazine and appropriate carbonyl compounds to create the dihydropyrazole structure.
- Functionalization : Introduction of dichlorophenyl and oxobutanamide groups to enhance biological activity.
Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography confirm the structural integrity of the synthesized compound.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The specific compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Study Findings : A study reported that related pyrazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. The target compound is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Research Data : In vitro studies demonstrated that this compound significantly reduced COX-2 activity compared to standard anti-inflammatory drugs like celecoxib .
Other Biological Activities
In addition to its anticancer and anti-inflammatory properties, pyrazole derivatives have been investigated for various other biological activities:
- Antimicrobial Activity : Some studies suggest that these compounds exhibit antimicrobial effects against both bacterial and fungal pathogens .
- Antioxidant Properties : The ability to scavenge free radicals has been noted, contributing to their potential protective effects against oxidative stress-related diseases .
Case Studies
- Anticancer Activity Assessment :
- Inflammation Model :
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
4-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-N-(2,4-dichlorophenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Br2Cl2N3O2/c26-17-5-1-15(2-6-17)22-14-23(16-3-7-18(27)8-4-16)32(31-22)25(34)12-11-24(33)30-21-10-9-19(28)13-20(21)29/h1-10,13,23H,11-12,14H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDMEBPBRQDPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Br2Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














